Dimethyl oxalate
Overview
Description
Dimethyl oxalate is an organic compound with the chemical formula (CO₂CH₃)₂ or (CH₃)₂C₂O₄. It is the dimethyl ester of oxalic acid and appears as a colorless or white solid that is soluble in water . This compound is primarily used in organic synthesis and as a plasticizer .
Mechanism of Action
Target of Action
Dimethyl oxalate (DMO) is an organic compound that is the dimethyl ester of oxalic acid . It primarily targets palladium (Pd) surfaces in the industrial process of oxidative coupling . The Pd surface acts as a catalyst, facilitating the reaction of carbon monoxide (CO) with DMO .
Mode of Action
The interaction of DMO with its target involves a process known as oxidative coupling . This process occurs on a Pd (111) surface and involves the reaction of CO with DMO . Two co-adsorbed intermediates, COOMe and OCCO, initiate the reaction . C–C coupling occurs earlier due to a low coupling barrier and small steric hindrance .
Biochemical Pathways
The primary biochemical pathway affected by DMO is the oxidative carbonylation route . This process requires only C1 precursors and is catalyzed by Pd . The synthesis gas is mostly obtained from coal or biomass . The oxidation proceeds via dinitrogen trioxide, which is formed from nitrogen monoxide and oxygen and then reacts with methanol forming methyl nitrite .
Result of Action
The result of DMO’s action is the formation of dimethyl carbonate (DMC) and ethylene glycol (EG) . DMC is produced by monocarbonylation, while EG is produced by hydrogenation . The conversion of DMO into EG can achieve high yields (94.7%) .
Biochemical Analysis
Biochemical Properties
Dimethyl oxalate plays a pivotal role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is susceptible to radical decarboxylation and deoxygenations .
Cellular Effects
It is known that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl oxalate can be synthesized through the esterification of oxalic acid with methanol using sulfuric acid as a catalyst . The reaction proceeds as follows:
H₂C₂O₄+2CH₃OH→(CO₂CH₃)₂+H₂O
Industrial Production Methods: One of the industrial methods for producing this compound involves oxidative carbonylation. This method uses carbon monoxide and methanol in the presence of a palladium catalyst. The reaction occurs in the vapor phase at atmospheric pressure and temperatures between 80-120°C . The overall reaction can be summarized as:
2CH₃OH+2CO+O₂→(CO₂CH₃)₂+H₂O
Chemical Reactions Analysis
Types of Reactions: Dimethyl oxalate undergoes various chemical reactions, including:
Condensation Reactions: It reacts with diamines to form cyclic diamides.
Hydrogenation: this compound can be hydrogenated to produce ethylene glycol.
Common Reagents and Conditions:
Condensation Reactions: Typically involve diamines and are conducted under mild conditions.
Hydrogenation: Requires a catalyst such as palladium or copper and is performed under hydrogen gas at elevated temperatures.
Major Products:
Quinoxalinedione: Formed from the condensation with o-phenylenediamine.
Ethylene Glycol: Produced through hydrogenation.
Scientific Research Applications
Dimethyl oxalate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Diethyl Oxalate: Similar to dimethyl oxalate but with ethyl groups instead of methyl groups.
Diphenyl Oxalate: Contains phenyl groups instead of methyl groups.
Comparison:
This compound stands out due to its versatility in various chemical reactions and its wide range of applications in different fields, making it a valuable compound in both research and industry.
Properties
IUPAC Name |
dimethyl oxalate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4/c1-7-3(5)4(6)8-2/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMVENUNSWAXEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
(CH3)2C2O4, C4H6O4 | |
Record name | dimethyl oxalate | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dimethyl_oxalate | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060287 | |
Record name | Ethanedioic acid, dimethyl ester | |
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Molecular Weight |
118.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; [Merck Index] White crystalline aggregates; [MSDSonline] | |
Record name | Methyl oxalate | |
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Vapor Pressure |
1.14 [mmHg] | |
Record name | Methyl oxalate | |
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CAS No. |
553-90-2 | |
Record name | Dimethyl oxalate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=553-90-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Methyl oxalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553902 | |
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Record name | Dimethyl oxalate | |
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Record name | Ethanedioic acid, 1,2-dimethyl ester | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanedioic acid, dimethyl ester | |
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Record name | Dimethyl oxalate | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.231 | |
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Record name | DIMETHYL OXALATE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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